3-acetyl-2-hydroxy-1H-quinolin-4-one
Overview
Description
Compound “3-acetyl-2-hydroxy-1H-quinolin-4-one” is a chemical entity with significant relevance in various scientific fields It is known for its unique structural properties and diverse applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “3-acetyl-2-hydroxy-1H-quinolin-4-one” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method to achieve C-H alkylation .
Industrial Production Methods: In industrial settings, the production of compound “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, oxidation, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “3-acetyl-2-hydroxy-1H-quinolin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “3-acetyl-2-hydroxy-1H-quinolin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic uses, such as its role in drug development and its effects on disease pathways.
Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of compound “3-acetyl-2-hydroxy-1H-quinolin-4-one” involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound A: Similar in structure but differs in functional groups, leading to different reactivity and applications.
Compound B: Shares similar biological activities but has different pharmacokinetic properties.
Compound C: Used in similar industrial applications but has different physical properties.
Uniqueness: Compound “3-acetyl-2-hydroxy-1H-quinolin-4-one” is unique due to its specific structural features and the diverse range of applications it offers
Properties
IUPAC Name |
3-acetyl-2-hydroxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJPZBVJLHYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(NC2=CC=CC=C2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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